
Coagulin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coagulin G is a natural product found in Withania coagulans with data available.
Aplicaciones Científicas De Investigación
Biological Role and Mechanism
Coagulin G is primarily known for its ability to immobilize bacterial and fungal invaders, thereby hindering their spread. It is produced from coagulogen through a serine proteinase cascade, which cleaves the precursor protein into its active form. The structure of this compound consists of two chains linked by disulfide bonds, forming a compact configuration that facilitates gel formation upon interaction with pathogens .
Applications in Medical Diagnostics
Limulus Amebocyte Lysate Test (LAL)
One of the most significant applications of this compound is in the Limulus amebocyte lysate test, which detects bacterial endotoxins. This test is critical in ensuring the sterility of medical instruments and injectable drugs. The LAL test has evolved from qualitative assessments to highly sensitive chromogenic methods that quantify endotoxin levels based on the absorbance of chromogenic products generated during coagulation .
| Parameter | Traditional Method | Current Method |
|---|---|---|
| Sensitivity | Low | High (100 times more sensitive) |
| Detection Method | Qualitative gel formation | Quantitative absorbance measurement |
| Chromogenic Product | Not applicable | pNA (p-nitroanilide) |
| Application | Testing human blood samples | Sterility testing in pharmaceuticals |
Therapeutic Applications
This compound has shown promising therapeutic potential, particularly in immunosuppressive treatments. Studies indicate that coagulins isolated from Withania coagulans, particularly coagulin-H, exhibit immunosuppressive effects similar to prednisolone. These compounds inhibit T-cell and B-cell lymphocyte proliferation, suggesting their utility in treating autoimmune disorders .
Case Study: Immunosuppressive Effects
- Objective : To evaluate the immunosuppressive effects of coagulin-H.
- Method : In vitro assays measuring T-cell proliferation.
- Results : Significant inhibition of lymphocyte proliferation was observed, indicating potential for therapeutic use in autoimmune conditions.
Pharmacological Properties
This compound and its derivatives have been studied for their pharmacological properties, including antihyperglycemic and antidyslipidemic effects. Extracts from Withania coagulans have demonstrated significant reductions in blood glucose levels and improvements in lipid profiles in diabetic animal models .
| Study Parameter | Findings |
|---|---|
| Blood Glucose Reduction | Up to 33% decrease |
| Lipid Profile Improvement | Significant reduction in triglycerides and LDL levels |
Case Study: Antidiabetic Activity
- Objective : To assess the antihyperglycemic effects of Withania coagulans extracts.
- Method : Administration of aqueous extracts to diabetic rats.
- Results : Notable reductions in fasting blood glucose levels were recorded, confirming traditional uses of the plant for diabetes management.
Wound Healing Properties
Research has indicated that this compound may enhance wound healing processes. Studies involving diabetic rats treated with hydroalcoholic extracts showed increased rates of wound contraction compared to controls, suggesting its potential as a topical therapeutic agent .
Case Study: Wound Healing Efficacy
- Objective : To evaluate wound healing properties.
- Method : Application of a 10% ointment containing this compound.
- Results : Enhanced wound contraction rates were observed, supporting its use in wound care formulations.
Propiedades
Fórmula molecular |
C28H36O6 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |
InChI |
InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |
Clave InChI |
URTUKEVJVQZVBR-NNUOTDHBSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |
Sinónimos |
17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















